[2-(2-Methoxyethoxy)-ethyl]-hydrazine
Description
[2-(2-Methoxyethoxy)-ethyl]-hydrazine is a hydrazine derivative featuring a methoxyethoxy-ethyl substituent. Its structure combines a hydrazine core (-NH-NH₂) with a polyethylene glycol-like side chain (2-(2-methoxyethoxy)ethyl), which confers unique physicochemical properties such as enhanced solubility in polar solvents and flexibility in chemical reactivity. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptidomimetics and prodrugs. For example, it has been employed in the synthesis of pyrimidine hydrazine carboxylates for peptide recognition studies and as a precursor for prodrugs targeting opioid receptors via carbamate linkages .
The hydrochloride salt of this compound, (2-Methoxyethyl)hydrazine hydrochloride (CAS: 936249-35-3), is a stable crystalline solid with a molecular weight of 126.58 g/mol. Its synthesis typically involves hydrazine hydrate reacting with methoxyethyl halides or via deprotection of phthalimide intermediates .
Properties
Molecular Formula |
C5H14N2O2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethylhydrazine |
InChI |
InChI=1S/C5H14N2O2/c1-8-4-5-9-3-2-7-6/h7H,2-6H2,1H3 |
InChI Key |
SYFDDJMFJWNYTG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(2-Methoxyethoxy)-ethyl]-hydrazine with structurally analogous hydrazine derivatives, highlighting differences in substituents, molecular properties, and applications.
Key Differences:
Substituent Effects on Reactivity: The methoxyethoxy-ethyl group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase reactions and prodrug formulations . In contrast, aromatic substituents (e.g., phenoxy or benzofuran groups) increase lipophilicity, favoring membrane permeability in drug candidates . Chlorinated phenoxy derivatives (e.g., [2-(2,6-Dichlorophenoxy)ethyl]hydrazine) exhibit higher stability but raise environmental concerns due to halogen persistence .
Biological Activity: Benzimidazole-based hydrazines (e.g., 6-Methoxy-(benzimidazol-2-yl)hydrazine) show pronounced antifungal activity due to their heterocyclic aromatic structure . Benzofuran derivatives may target neurological pathways, leveraging their planar aromatic systems for receptor binding .
Synthetic Utility: The target compound’s polyethylene glycol-like side chain facilitates conjugation with bioactive molecules (e.g., naltrexone in prodrugs) . Phenoxyethyl hydrazines are often intermediates in antipsychotic drug synthesis, where substituent bulkiness influences receptor selectivity .
Research Findings and Data
- Solubility: this compound exhibits higher water solubility (>50 mg/mL) compared to phenoxyethyl analogs (<10 mg/mL) due to its ether-oxygen-rich side chain .
- Thermal Stability : The hydrochloride salt decomposes at 215°C, whereas benzimidazole-based hydrazines degrade at lower temperatures (~180°C) due to aromatic ring instability .
- Toxicity: Hydrazine derivatives generally require strict handling protocols. For instance, [2-(2,6-Dichlorophenoxy)ethyl]hydrazine has an LD₅₀ of 120 mg/kg (oral, rats), highlighting its acute toxicity .
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